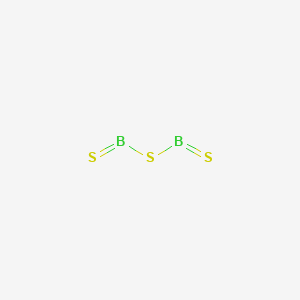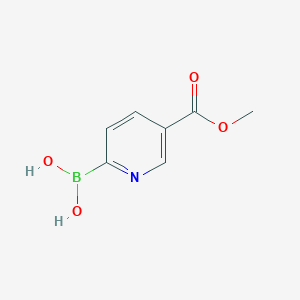
Boron sulfide
描述
Boron sulfide, with the chemical formula ( \text{B}_2\text{S}_3 ), is a white, moisture-sensitive solid. It is known for its polymeric structure and has been of interest in various high-tech applications, including the production of specialized glasses and as a reagent in organic synthesis .
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The earliest method of synthesizing this compound involved the direct reaction of amorphous boron with sulfur vapor. This method was first reported by Jöns Jakob Berzelius in 1824: [ 2 \text{B} + 3 \text{S} \rightarrow \text{B}_2\text{S}_3 ]
Hydrogen Sulfide Method: Another synthesis method, favored by Friedrich Wöhler and Henri Etienne Sainte-Claire Deville in 1858, involves the reaction of boron with hydrogen sulfide: [ 2 \text{B} + 3 \text{H}_2\text{S} \rightarrow \text{B}_2\text{S}_3 + 3 \text{H}_2 ]
Iron and Manganese Borides Method: A more modern approach involves reacting iron and manganese borides with hydrogen sulfide at temperatures around 300°C: [ 2 \text{FeB} + 4 \text{H}_2\text{S} \rightarrow \text{B}_2\text{S}_3 + \text{FeS} + 4 \text{H}_2 ]
Industrial Production Methods: Industrial production of this compound typically follows the hydrogen sulfide method due to its efficiency and the availability of raw materials .
Types of Reactions:
Hydrolysis: this compound reacts readily with water, including atmospheric moisture, to produce boric acid and hydrogen sulfide: [ \text{B}_2\text{S}_3 + 3 \text{H}_2\text{O} \rightarrow \text{B}_2\text{O}_3 + 3 \text{H}_2\text{S} ]
Conversion to Thiones: It can convert ketones into their corresponding thiones. For example, benzophenone is converted to its thione: [ \text{B}_2\text{S}_3 + 3 (\text{C}_6\text{H}_5)_2\text{C=O} \rightarrow \text{B}_2\text{O}_3 + 3 (\text{C}_6\text{H}_5)_2\text{C=S} ]
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Ketones: For conversion to thiones, typically under mild conditions.
Major Products:
Boric Acid: From hydrolysis.
Thiones: From reactions with ketones.
科学研究应用
Boron sulfide has several applications across different fields:
Biology and Medicine: While direct applications in biology and medicine are limited, its derivatives and reaction products are of interest for their potential biological activities.
Industry: Employed in the manufacture of specialized glasses and as a precursor for other boron-containing compounds.
作用机制
The primary mechanism by which boron sulfide exerts its effects is through its reactivity with water and organic compounds. The hydrolysis reaction releases hydrogen sulfide, which can further participate in various chemical processes. The conversion of ketones to thiones involves the replacement of the oxygen atom in the carbonyl group with a sulfur atom from this compound .
相似化合物的比较
Boron Trichloride (BCl3): Like boron sulfide, boron trichloride is used in organic synthesis but is more commonly employed as a catalyst and in the production of high-purity boron.
Lawesson’s Reagent: Another sulfur-containing compound used for the conversion of carbonyl compounds to thiones, similar to this compound but with different reactivity and applications.
Uniqueness: this compound is unique in its ability to form polymeric structures and its specific reactivity with water and organic compounds, making it a valuable reagent in specialized chemical syntheses .
属性
IUPAC Name |
sulfanylidene(sulfanylideneboranylsulfanyl)borane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B2S3/c3-1-5-2-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTQDOIPKNCMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=S)SB=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | boron sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Boron_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50923210 | |
| Record name | Diborathiane-1,3-dithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12007-33-9 | |
| Record name | Diboron trisulphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diborathiane-1,3-dithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50923210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diboron trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B3342000.png)







